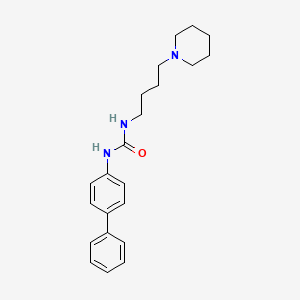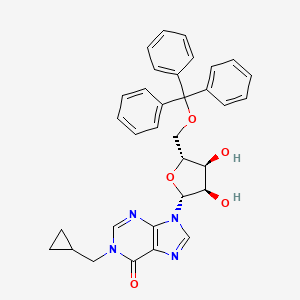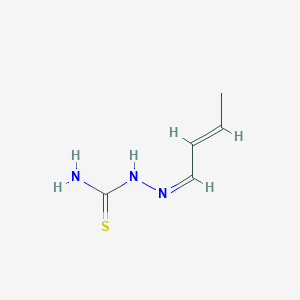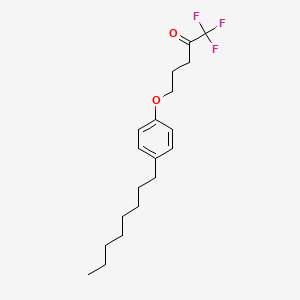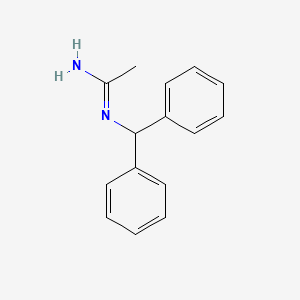
1,10-bis-(Dmt-Tic-amino)decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,10-bis-(Dmt-Tic-amino)decane: is a complex organic compound with the molecular formula C52H68N6O6. It contains a variety of functional groups, including aromatic hydroxyls, primary and tertiary amines, and secondary and tertiary amides. This compound is notable for its intricate structure, which includes multiple aromatic rings and a long aliphatic chain .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-bis-(Dmt-Tic-amino)decane typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Aliphatic Chain: The decane backbone is constructed using standard organic synthesis techniques, such as the coupling of smaller carbon units.
Introduction of Functional Groups: The aromatic rings and amine groups are introduced through a series of substitution reactions, often involving reagents like halides and amines.
Amidation Reactions: The formation of amide bonds is achieved through reactions between carboxylic acids and amines, using coupling agents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,10-bis-(Dmt-Tic-amino)decane can undergo various chemical reactions, including:
Oxidation: The aromatic hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary and secondary amines.
Substitution: Halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
1,10-bis-(Dmt-Tic-amino)decane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 1,10-bis-(Dmt-Tic-amino)decane involves its interaction with molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. For example, it has been shown to exhibit agonistic activity at the delta opioid receptor .
Comparación Con Compuestos Similares
Similar Compounds
1,10-Bis(pyridinium)decane: An acetylcholinesterase inhibitor with a similar aliphatic chain but different functional groups.
Decamethylenebis(trimethylammonium Bromide): Another compound with a similar backbone but different substituents.
Uniqueness
1,10-bis-(Dmt-Tic-amino)decane is unique due to its combination of aromatic hydroxyls, amines, and amides, which confer distinct chemical and biological properties. Its ability to interact with specific molecular targets, such as the delta opioid receptor, sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C52H68N6O6 |
|---|---|
Peso molecular |
873.1 g/mol |
Nombre IUPAC |
2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-[10-[[2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]decyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C52H68N6O6/c1-33-23-41(59)24-34(2)43(33)29-45(53)51(63)57-31-39-19-13-11-17-37(39)27-47(57)49(61)55-21-15-9-7-5-6-8-10-16-22-56-50(62)48-28-38-18-12-14-20-40(38)32-58(48)52(64)46(54)30-44-35(3)25-42(60)26-36(44)4/h11-14,17-20,23-26,45-48,59-60H,5-10,15-16,21-22,27-32,53-54H2,1-4H3,(H,55,61)(H,56,62)/t45-,46-,47?,48?/m0/s1 |
Clave InChI |
WGSCXEFFOVZNEM-QCSGVJIWSA-N |
SMILES isomérico |
CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3CC2C(=O)NCCCCCCCCCCNC(=O)C4CC5=CC=CC=C5CN4C(=O)[C@H](CC6=C(C=C(C=C6C)O)C)N)N)C)O |
SMILES canónico |
CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NCCCCCCCCCCNC(=O)C4CC5=CC=CC=C5CN4C(=O)C(CC6=C(C=C(C=C6C)O)C)N)N)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



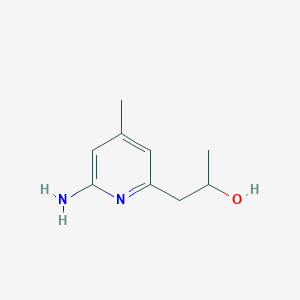

![1-(Benzyloxy)-2-[2-(3-methoxyphenyl)ethyl]benzene](/img/structure/B10839625.png)

